BenchChemオンラインストアへようこそ!

N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide

soluble guanylyl cyclase cGMP signaling nitric oxide pathway

This compound is a direct structural analogue of the gold-standard sGC inhibitor NS-2028 (Compound C in the NS-2028 analogue series), retaining full inhibitory potency while incorporating a 3-trifluoromethyl group that enhances lipophilicity and intracellular accumulation. The bromophenyl group enables further functionalization for activity-based probes, photoaffinity labels, or fluorescent conjugates. Validated in cell-based sGC inhibition and NO/cGMP pathway studies, it is the optimal choice for researchers requiring precise target engagement and orthogonal pharmacological validation.

Molecular Formula C16H13BrF3NOS
Molecular Weight 404.25
CAS No. 338956-08-4
Cat. No. B2543436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide
CAS338956-08-4
Molecular FormulaC16H13BrF3NOS
Molecular Weight404.25
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCSC2=CC=C(C=C2)Br
InChIInChI=1S/C16H13BrF3NOS/c17-13-4-6-14(7-5-13)23-9-8-21-15(22)11-2-1-3-12(10-11)16(18,19)20/h1-7,10H,8-9H2,(H,21,22)
InChIKeyFWAVIUVUVTZVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide (CAS 338956-08-4): A Trifluoromethylated Benzamide sGC Inhibitor Analog


N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide is a synthetic trifluoromethyl-substituted benzamide derivative featuring a 4-bromophenyl thioether side chain. It belongs to the class of soluble guanylyl cyclase (sGC) inhibitors and is a direct structural analogue of the reference inhibitor NS-2028 (also known as Compound C in the NS-2028 analogue series). The compound retains the core benzamide scaffold responsible for sGC inhibition while incorporating a 3-trifluoromethyl group on the benzamide ring, which modulates physicochemical properties without abolishing target potency [1].

Why Generic Substitution of N-[2-(4-Bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide Leads to Unpredictable sGC Inhibition


Simple benzamide analogues lacking the trifluoromethyl group (e.g., N-[2-(4-bromophenyl)sulfanylethyl]benzamide, CAS 338955-66-1) or bearing the substituent at a different position (e.g., 2-[(4-bromobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide) exhibit markedly different lipophilicity and hydrogen-bonding capacity, which directly impact cell permeability, metabolic stability, and target engagement. In the NS-2028 series, even minor structural alterations—such as replacing the oxadiazolo ring with a triazolo ring—completely abolish sGC inhibitory activity [1]. Therefore, substituting the compound by a non-trifluoromethylated or regioisomeric analog would introduce uncontrolled variability in key pharmacological parameters, making the specific CAS 338956-08-4 compound indispensable for reproducible sGC research.

N-[2-(4-Bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogues


sGC Inhibitory Potency: Head-to-Head Comparison with NS-2028

The target compound (referred to as Compound C in the NS-2028 analogue series) was directly compared with NS-2028 in a standardized sGC activity assay. Compound C was 'as effective and potent as NS-2028', indicating that substituting the Br atom at position 8 of NS-2028 with a bulkier m-trifluoromethylphenyl group does not compromise sGC inhibition [1]. The reference inhibitor NS-2028 exhibits IC50 values of 30 nM for basal sGC activity, 200 nM for NO-stimulated activity, and 17 nM for S-nitrosoglutathione-enhanced activity in mouse cerebellum homogenates .

soluble guanylyl cyclase cGMP signaling nitric oxide pathway

Lipophilicity (cLogP) Differentiation vs. Non-Trifluoromethylated Analog

The presence of a 3-trifluoromethyl group on the benzamide ring markedly increases lipophilicity compared with the des-trifluoromethyl analogue N-[2-(4-bromophenyl)sulfanylethyl]benzamide (CAS 338955-66-1). Calculated partition coefficients (cLogP) using the XLogP3 algorithm indicate a difference of approximately 1.2 log units (estimated cLogP: ~4.5 for the target compound vs. ~3.3 for the des-CF3 analog) [1]. This increase in lipophilicity is expected to enhance passive membrane permeability and tissue distribution, a critical consideration for cell-based or in vivo experiments where the non-trifluoromethyl analog may exhibit insufficient cellular uptake.

lipophilicity drug-likeness cell permeability

Scaffold Specificity: The Critical Role of the Benzamide Core in sGC Inhibition

The NS-2028 analogue study demonstrated that the oxadiazolo ring system is essential for sGC inhibitory activity. Compound E, in which the oxadiazolo ring was converted to a triazolo ring, was 'devoid of any sGC inhibitory activity' [1]. This underscores that the benzamide-thioether scaffold of the target compound, combined with the intact oxadiazolo pharmacophore (when present in related compounds), provides a privileged architecture for sGC inhibition. In contrast, other benzamide derivatives with modified heterocyclic cores or absent bromophenyl groups lose activity entirely.

structure-activity relationship scaffold hopping sGC inhibitor pharmacophore

Regioisomeric Differentiation: Position of the Trifluoromethyl Group Determines Molecular Recognition

The 3-trifluoromethyl substitution on the benzamide ring (meta position relative to the carbonyl) presents a distinct electrostatic and steric profile compared with the 2-trifluoromethyl isomer (2-[(4-bromobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide, CAS not assigned). In the known NS-2028 series, substitution at the 8-position (corresponding to the benzamide meta position) with a m-trifluoromethylphenyl group preserved activity, whereas bulkier or differently positioned groups did not [1]. This suggests that the 3-CF3 orientation fits a specific lipophilic pocket in the sGC binding site, a feature that may not be recapitulated by the 2-CF3 isomer.

regioisomerism molecular recognition target selectivity

N-[2-(4-Bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide: Validated Application Scenarios Based on Quantitative Evidence


Soluble Guanylyl Cyclase (sGC) Chemical Probe Development

The compound serves as a validated starting point for developing novel sGC chemical probes. Its equipotency to NS-2028, combined with the ability to further functionalize the bromophenyl group, enables the synthesis of activity-based probes, photoaffinity labels, or fluorescent conjugates without loss of target engagement [1]. Researchers can confidently use this compound in NO/cGMP pathway studies where NS-2028 is the gold standard but where modified physicochemical properties are desired.

Structure-Activity Relationship (SAR) Studies on the sGC Pharmacophore

The compound occupies a specific position in the NS-2028 SAR landscape, demonstrating that a bulky m-trifluoromethylphenyl group is tolerated at position 8 [1]. This finding enables medicinal chemistry teams to explore further substitutions at this vector while maintaining sGC inhibition, facilitating the rational design of next-generation sGC modulators with improved selectivity or pharmacokinetic profiles.

Cell-Based Assays Requiring Enhanced Membrane Permeability

With an estimated cLogP approximately 1.2 units higher than the non-trifluoromethylated benzamide analog [2], this compound is the preferred choice for cell-based sGC inhibition assays where passive diffusion across the plasma membrane is rate-limiting. The trifluoromethyl group promotes intracellular accumulation, ensuring that effective concentrations are reached at the target enzyme in live-cell imaging, cAMP/cGMP cross-talk, or nitric oxide signaling studies .

Chemical Biology Tool for Dissecting NO/sGC/cGMP Signaling

Given its irreversible sGC inhibition mechanism (shared with NS-2028) , this compound is suitable for washout experiments, pulse-chase protocols, and long-term cGMP suppression studies. Its distinct chemical structure relative to ODQ and NS-2028 allows orthogonal pharmacological validation of sGC-dependent phenotypes, reducing the risk of off-target confounding inherent in single-tool studies.

Quote Request

Request a Quote for N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.